molecular formula C9H12BrN3 B13331533 3-Bromo-7-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-7-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13331533
M. Wt: 242.12 g/mol
InChI Key: YODKMRQZCHKUCG-UHFFFAOYSA-N
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Description

3-Bromo-7-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a cyclopropyl group in its structure makes it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with cyclopropyl ketone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to different oxidation states and functionalized derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-7-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The exact pathways and molecular targets can vary depending on the specific biological context and the type of kinase being inhibited.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C9H12BrN3

Molecular Weight

242.12 g/mol

IUPAC Name

3-bromo-7-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H12BrN3/c10-7-5-12-13-8(6-1-2-6)3-4-11-9(7)13/h5-6,8,11H,1-4H2

InChI Key

YODKMRQZCHKUCG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCNC3=C(C=NN23)Br

Origin of Product

United States

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